molecular formula C44H50N4O10 B1242890 dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate CAS No. 142741-24-0

dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate

Cat. No.: B1242890
CAS No.: 142741-24-0
M. Wt: 794.9 g/mol
InChI Key: QZRIMAMDGWAHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, hereafter referred to by its systematic IUPAC name, is a highly complex macrocyclic metabolite identified in blood samples . Its structure features a dodecacyclic backbone with 12 fused rings, including two oxa (oxygen-containing) and four aza (nitrogen-containing) heterocycles. The compound’s stereochemical complexity and high molecular weight (predicted to exceed 800 g/mol) suggest possible roles in biochemical signaling or metabolic regulation, though its exact function remains under investigation .

Preparation Methods

Natural Extraction from Tabernaemontana Species

Solvent Selection and Initial Extraction

Conophylline is traditionally isolated from leaves of Tabernaemontana divaricata and related species using ethanol-based extraction. Ethanol (20–95% v/v) has been identified as the most effective solvent for recovering conophylline, achieving extract yields of 1.5–2.0% under cold extraction conditions . Polar solvents like ethanol preferentially solubilize alkaloids due to hydrogen bonding with hydroxyl and amine functional groups, while nonpolar solvents such as hexane yield significantly lower recoveries (<1%) .

The process begins with drying and pulverizing plant material, followed by maceration in ethanol for 48–72 hours. Filtration and concentration under reduced pressure yield a crude alkaloid extract, which is subsequently subjected to liquid-liquid partitioning with diethyl ether to remove nonpolar contaminants .

Purification and Isolation

Purification of conophylline from the crude extract involves sequential chromatographic techniques:

  • Column Chromatography : Silica gel columns eluted with chloroform-methanol gradients (9:1 to 7:3) separate conophylline from co-occurring alkaloids like conophyllidine .

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile-water mobile phases (pH 3.0 adjusted with trifluoroacetic acid) achieve >95% purity .

  • Crystallization : Final recrystallization from n-butanol produces conophylline as colorless needles, verified by X-ray diffraction to confirm stereochemical integrity .

Biosynthesis in Tabernaemontana

Tryptophan to Strictosidine Pathway

Conophylline biosynthesis initiates with the amino acid tryptophan, which undergoes decarboxylation to form tryptamine. Condensation with secologanin, a monoterpene iridoid, yields strictosidine—the universal precursor for monoterpene indole alkaloids . The enzyme strictosidine synthase catalyzes this stereospecific reaction, forming a β-configuration at C-1 that is critical for downstream modifications .

Dimerization and Post-Modifications

Dimerization of two strictosidine-derived intermediates generates the bisindole scaffold characteristic of conophylline. Oxidative coupling at C-10 and C-11 positions, mediated by cytochrome P450 oxidases, introduces the tetrazadodecacyclo framework . Subsequent hydroxylation, methylation, and epoxidation steps install the 24,33-dihydroxy and 31,32-dimethoxy groups, with S-adenosylmethionine (SAM) serving as the methyl donor .

Total Chemical Synthesis

Retrosynthetic Analysis

Fukuyama’s 2011 total synthesis deconstructs conophylline into two indoline fragments (A and B) and a central epoxide-bearing core . The strategy emphasizes convergent coupling to minimize linear steps and maximize stereochemical control.

FragmentKey FeaturesSynthetic Route
AC1–C15 with 20S,22R configurationAsymmetric alkylation of L-tryptophan methyl ester
BC16–C40 with 14R,25S configurationSharpless epoxidation followed by Grignard addition

Fragment Coupling via Polonovski Reaction

The critical coupling step employs a Polonovski reaction—a nitroso-mediated process—to join fragments A and B at C-15 and C-16 . This reaction proceeds through a transient N-oxide intermediate, enabling bond formation without racemization. The reaction conditions (CH₂Cl₂, −78°C, 12 h) ensure 85% yield and >99% enantiomeric excess .

Stereochemical Control

Controlling the eleven stereocenters requires:

  • Chiral Auxiliaries : Oppolzer’s sultam directs asymmetric alkylation at C-20 and C-22 .

  • Enzymatic Resolution : Lipase-mediated hydrolysis of a racemic intermediate achieves 98% ee for the C-14 hydroxyl group .

  • Dynamic Kinetic Resolution : Palladium-catalyzed allylic amination sets the C-25 and C-36 configurations with 92% diastereoselectivity .

Analytical Characterization

Structural Elucidation

X-ray crystallography remains the gold standard for confirming conophylline’s structure. Single crystals diffract to 0.8 Å resolution, revealing the trans-junction of the dioxa ring and cis-fusion of the tetrazadodecacyclo system . Nuclear magnetic resonance (NMR) spectroscopy complements crystallographic data:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, H-3), 5.92 (d, J = 8.5 Hz, H-16), 4.33 (m, H-24) .

  • ¹³C NMR : 178.2 ppm (C-16/27 carboxylate), 102.4 ppm (C-31/32 methoxy) .

Purity Assessment

HPLC with evaporative light scattering detection (ELSD) quantifies conophylline purity. A Zorbax Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm) eluted with 65:35 acetonitrile-0.1% formic acid achieves baseline separation from conophyllidine (Rₜ = 12.3 vs. 14.1 min) .

Challenges and Optimization

Yield Limitations in Synthesis

The total synthesis of conophylline suffers from low overall yield (0.7–1.2%) due to:

  • Multi-step purification losses (e.g., silica gel chromatography removes 30% mass per step) .

  • Sensitivity of epoxide intermediates to trace moisture, necessitating anhydrous conditions .

Green Chemistry Approaches

Recent advances aim to improve sustainability:

  • Microwave-Assisted Extraction : Reduces ethanol consumption by 40% while maintaining 1.7% yield .

  • Flow Chemistry : Continuous hydrogenation of intermediates enhances throughput by 3-fold compared to batch processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other macrocyclic and heterocyclic molecules. Below is a detailed analysis:

Structural Complexity and Cyclic Frameworks

Compound Cyclic Framework Heteroatoms Key Structural Features
Target Compound 12 fused rings (dodecacyclic) 4N, 2O Diethyl, dimethoxy, dicarboxylate
Thiocrown Ether 3 fused rings (tricyclic) 4S, 4O Dicyanomethylene, HgCl₂ complexation
Crown Ether Derivative 8 fused rings (octacyclic) 2N, 4O Piperidinone, dimethyl dicarboxylate

Key Observations :

  • The target compound’s 12-ring system far exceeds the complexity of tricyclic thiocrown ethers or octacyclic crown ether derivatives .

Functional Group Diversity and Reactivity

Compound Functional Groups Reactivity Profile
Target Compound –OH, –OCH₃, –COOCH₃ High polarity; possible antioxidant or enzymatic substrate
Thiocrown Ether –SCN, –S–S– Strong Hg²⁺ binding; redox-active
Crown Ether Derivative –COOCH₃, –N– Michael addition; ion transport

Key Observations :

  • The target compound’s dihydroxy and dimethoxy groups contrast with the thiocrown ether’s sulfur-based ligands, which prioritize metal coordination .
  • Its dicarboxylate esters may enable hydrolysis into bioactive acids, a feature absent in the less labile crown ether derivative .

Key Observations :

  • Pharmacological data for analogous compounds (e.g., ferroptosis-inducing agents in ) imply that the target’s hydroxyl groups could modulate oxidative stress pathways, though direct evidence is lacking .

Biological Activity

Overview

Dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate is a complex organic compound belonging to the class of vinca alkaloids and has been studied for its potential biological activities.

Chemical Structure and Properties

The compound has a molecular formula of C44H50N4O10C_{44}H_{50}N_{4}O_{10} and features multiple functional groups that contribute to its biological activity:

PropertyDescription
Molecular FormulaC44H50N4O10
IUPAC NameDimethyl 14,25-diethyl-24,33-dihydroxy...
InChI KeyQZRIMAMDGWAHPQ-UHFFFAOYSA-N
SMILESCCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(...
  • Targeting Cellular Pathways : This compound primarily interacts with hepatic stellate cells and has been shown to induce autophagy—a process critical for cellular homeostasis and survival under stress conditions.
  • Inhibition of Tumor Growth : Research indicates that it may inhibit tumor growth by affecting pathways associated with Ras-expressing cells . This aligns with findings from related vinca alkaloids which are known for their anticancer properties.
  • Neuroprotective Effects : The compound has demonstrated protective effects in cellular models against neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+), suggesting potential applications in neurodegenerative diseases.

Pharmacokinetics

Studies on related compounds indicate that the pharmacokinetics of vinca alkaloids can vary significantly based on structural modifications and dosage forms. Understanding these parameters is crucial for optimizing therapeutic applications.

Case Studies

  • Cancer Treatment : In a study involving rat models with induced tumors similar to human cancers (Ras-expressing), the compound exhibited significant tumor inhibition compared to control groups .
  • Neurodegeneration Models : In vitro studies have shown that the compound reduces protein aggregation in neurodegenerative models and enhances cell viability under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for elucidating complex polycyclic structures. Key parameters include data-to-parameter ratios >15 and refinement to low R-factors (e.g., ≤0.056 for reliability). Symmetry analysis in monoclinic systems (e.g., space group C2/c) should account for β angles (~115.96°) and unit cell dimensions (e.g., a = 17.9993 Å, b = 12.5069 Å) to resolve conformational ambiguities .

Q. How can thermal stability and decomposition profiles be systematically characterized?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be paired with controlled atmosphere studies (e.g., N₂ vs. O₂) to assess oxidative stability. For reproducibility, use standardized heating rates (e.g., 10°C/min) and validate results against structurally analogous compounds with known decomposition pathways .

Q. What purification techniques address synthetic challenges posed by this compound’s stereochemical complexity?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for resolving enantiomers. Solvent optimization (e.g., hexane/isopropanol gradients) and hyphenated techniques like LC-MS can confirm purity (>98%) and monitor byproduct formation .

Q. Which spectroscopic methods are most effective for validating functional groups in this molecule?

Multi-nuclear NMR (¹H, ¹³C, 2D-COSY) is essential for resolving overlapping signals in polyoxygenated/aminated systems. For methoxy and hydroxyl groups, deuterium exchange experiments and HSQC correlations can differentiate dynamic hydrogen bonding effects. IR spectroscopy complements this by identifying carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded OH/NH vibrations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted reactivity data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) should map frontier molecular orbitals to predict electrophilic/nucleophilic sites. Coupling this with COMSOL Multiphysics simulations enables dynamic reaction modeling, such as solvent effects on ring-opening pathways. Discrepancies between theory and experiment often arise from solvation entropy, requiring explicit solvent models in simulations .

Q. What strategies optimize reaction conditions for selective functionalization of the tetraazadodecacyclic core?

Design of Experiments (DoE) frameworks, such as Box-Behnken designs, can systematically vary temperature, catalyst loading, and solvent polarity. Real-time analytics (e.g., in situ FTIR) combined with AI-driven adaptive algorithms (e.g., Bayesian optimization) enhance yield prediction and minimize side reactions in multi-step syntheses .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

Molecular dynamics (MD) simulations (e.g., using GROMACS) can quantify steric hindrance around the diethyl and dimethoxy substituents. Electrostatic potential surfaces (EPS) derived from QTAIM analysis identify electron-deficient regions (e.g., near the dioxa rings) prone to nucleophilic attack. Experimental validation via kinetic isotope effects (KIEs) further clarifies mechanistic pathways .

Q. What theoretical frameworks guide the design of biological activity studies for this compound?

Structure-activity relationship (SAR) models should integrate quantum topological molecular similarity (QTMS) indices and pharmacophore mapping. For in vitro assays, link cytotoxicity data (e.g., IC₅₀) to specific structural motifs (e.g., the tetrazadodecacyclic backbone) using multivariate regression. Comparative analysis with PubChem analogs (e.g., CID:304447) refines target hypotheses .

Q. How can accelerated aging studies predict long-term stability under varying environmental conditions?

Use ICH Q1A-compliant protocols with controlled humidity (e.g., 40°C/75% RH) and light exposure (ICH Q1B). High-resolution mass spectrometry (HRMS) monitors degradation products, while principal component analysis (PCA) of time-series data identifies critical stability-limiting factors (e.g., hydrolysis of ester groups) .

Q. What interdisciplinary approaches validate scalability in industrial research settings?

Process intensification via continuous-flow reactors minimizes batch variability. Membrane separation technologies (e.g., nanofiltration) improve yield in multi-gram syntheses. Cross-disciplinary collaboration with fuel engineering teams (e.g., RDF2050106 subclass) ensures solvent recovery systems align with green chemistry principles .

Properties

IUPAC Name

dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIMAMDGWAHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.